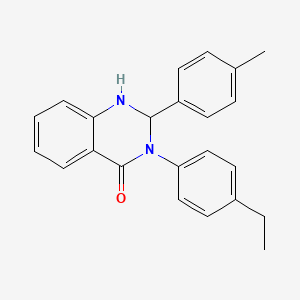![molecular formula C22H24N2O2 B11543910 Ethyl (5Z)-5-(cyclohexylimino)-2-methyl-5H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B11543910.png)
Ethyl (5Z)-5-(cyclohexylimino)-2-methyl-5H-indeno[1,2-b]pyridine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El Etil (5Z)-5-(ciclohexilimino)-2-metil-5H-indeno[1,2-b]piridina-3-carboxilato es un compuesto orgánico complejo que pertenece a la clase de compuestos heterocíclicos. Presenta una estructura única que incluye un grupo ciclohexilo, un grupo imino y un andamio indeno-piridínico.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del Etil (5Z)-5-(ciclohexilimino)-2-metil-5H-indeno[1,2-b]piridina-3-carboxilato generalmente implica reacciones orgánicas de múltiples pasos. Un enfoque común es la condensación de ciclohexilamina con un precursor de indeno-piridina adecuado en condiciones controladas. La reacción se lleva a cabo a menudo en presencia de una base como el hidruro de sodio o el carbonato de potasio para facilitar la formación del grupo imino. El paso final de esterificación implica la reacción del intermedio con cloroformiato de etilo en presencia de un catalizador como la trietilamina.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y plataformas de síntesis automatizadas puede mejorar la eficiencia y el rendimiento del proceso de producción. Además, la optimización de las condiciones de reacción, como la temperatura, la presión y la elección del disolvente, es crucial para la síntesis a gran escala.
Aplicaciones Científicas De Investigación
El Etil (5Z)-5-(ciclohexilimino)-2-metil-5H-indeno[1,2-b]piridina-3-carboxilato tiene varias aplicaciones de investigación científica:
Química: Utilizado como un bloque de construcción en la síntesis de moléculas orgánicas más complejas y compuestos heterocíclicos.
Biología: Investigado por sus posibles actividades biológicas, incluyendo propiedades antimicrobianas y anticancerígenas.
Medicina: Explorado como un compuesto líder en el descubrimiento de fármacos para el desarrollo de nuevos agentes terapéuticos.
Industria: Utilizado en la producción de materiales avanzados con propiedades electrónicas u ópticas específicas.
Mecanismo De Acción
El mecanismo de acción del Etil (5Z)-5-(ciclohexilimino)-2-metil-5H-indeno[1,2-b]piridina-3-carboxilato implica su interacción con dianas moleculares específicas. El compuesto puede unirse a enzimas o receptores, modulando su actividad y llevando a diversos efectos biológicos. Las vías exactas y las dianas moleculares dependen de la aplicación específica y del sistema biológico que se está estudiando.
Comparación Con Compuestos Similares
El Etil (5Z)-5-(ciclohexilimino)-2-metil-5H-indeno[1,2-b]piridina-3-carboxilato se puede comparar con otros compuestos similares, tales como:
Etil 2-picolinato: Un éster más simple con un anillo de piridina, utilizado en síntesis orgánica y como precursor de moléculas más complejas.
Imidazo[1,2-a]piridinas: Una clase de compuestos heterocíclicos con características estructurales similares, ampliamente estudiados por sus aplicaciones farmacéuticas.
La singularidad del Etil (5Z)-5-(ciclohexilimino)-2-metil-5H-indeno[1,2-b]piridina-3-carboxilato radica en su combinación específica de grupos funcionales y su potencial para diversas aplicaciones en varios campos científicos.
Análisis De Reacciones Químicas
Tipos de reacciones
El Etil (5Z)-5-(ciclohexilimino)-2-metil-5H-indeno[1,2-b]piridina-3-carboxilato experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno, lo que lleva a la formación de los correspondientes derivados oxo.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio, lo que da como resultado la formación de grupos imino o éster reducidos.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica, donde los grupos éster o imino son reemplazados por otros grupos funcionales.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en medio ácido o neutro.
Reducción: Hidruro de litio y aluminio en éter seco.
Sustitución: Nucleófilos como aminas o tioles en presencia de una base.
Principales productos formados
Oxidación: Derivados oxo del compuesto original.
Reducción: Formas reducidas con grupos imino o éster alterados.
Sustitución: Compuestos con nuevos grupos funcionales que reemplazan los grupos éster o imino originales.
Propiedades
Fórmula molecular |
C22H24N2O2 |
|---|---|
Peso molecular |
348.4 g/mol |
Nombre IUPAC |
ethyl 5-cyclohexylimino-2-methylindeno[1,2-b]pyridine-3-carboxylate |
InChI |
InChI=1S/C22H24N2O2/c1-3-26-22(25)18-13-19-20(23-14(18)2)16-11-7-8-12-17(16)21(19)24-15-9-5-4-6-10-15/h7-8,11-13,15H,3-6,9-10H2,1-2H3 |
Clave InChI |
VQLBRHPMILDSMI-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(N=C2C3=CC=CC=C3C(=NC4CCCCC4)C2=C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(1,3-benzothiazol-2-yl)-N-[(E)-(4-chloro-3-nitrophenyl)methylidene]aniline](/img/structure/B11543845.png)
![4-amino-N'-[(E)-{2-[(2,4-dichlorobenzyl)oxy]-5-nitrophenyl}methylidene]-1,2,5-oxadiazole-3-carbohydrazide](/img/structure/B11543848.png)
![N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-[2-methoxy-4-(prop-2-en-1-yl)phenoxy]acetohydrazide](/img/structure/B11543857.png)
![3-{[(4-bromophenyl)amino]methyl}-5-(2,4-dichlorophenyl)-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B11543863.png)
![2-Amino-4-(1,3-benzodioxol-5-yl)-5-oxo-1-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B11543866.png)
![2-bromo-3,4-dimethyl-6-[(E)-{[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol](/img/structure/B11543869.png)
![Methyl 4-[[4-(2-phenylethynyl)phenyl]methylideneamino]benzoate](/img/structure/B11543873.png)

![(1S,2S,3aR)-2-(4-bromophenyl)-7-methyl-1-(phenylcarbonyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B11543893.png)

![1-[2-(3-Chlorophenoxy)ethyl]-4-phenylpiperazine](/img/structure/B11543905.png)
![2,2'-{methanediylbis[(6-hydroxybenzene-3,1-diyl)nitrilo(E)methylylidene]}bis(4-bromophenol)](/img/structure/B11543916.png)
![4-[(E)-[(4-Bromophenyl)imino]methyl]phenyl 3,5-dinitrobenzoate](/img/structure/B11543919.png)
![5-(allyloxy)-2-{(E)-[(3-chloro-4-methylphenyl)imino]methyl}phenol](/img/structure/B11543924.png)
